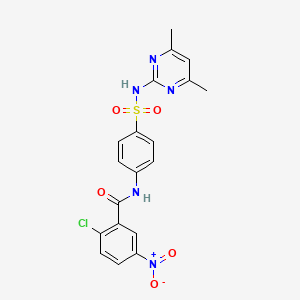
2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of sulfonamide compounds. This compound has been the subject of extensive scientific research due to its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of sulfonamides containing structures similar to 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide. For instance, Krátký et al. (2012) synthesized a series of novel sulfonamides to evaluate their in vitro activity against various bacterial and fungal strains. Among these, a derivative showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus with MIC values ranging from 15.62 to 31.25 μmol/L. This suggests potential applications in developing new antimicrobial agents (Krátký et al., 2012).
Antidiabetic Potential
The antidiabetic potential of derivatives of this compound has also been investigated. Thakral et al. (2020) synthesized a series of derivatives and assessed their inhibitory activity against α-glucosidase, identifying compounds with significant antidiabetic properties. Molecular docking and dynamic simulation studies supported the inhibitory potential of these compounds, highlighting their relevance in diabetes management (Thakral et al., 2020).
Advanced Material Synthesis
The compound and its derivatives have been utilized in the synthesis of advanced materials, such as novel thermally stable polyimides. Mehdipour‐Ataei et al. (2004) prepared a novel diamine incorporating sulfone, ether, and amide structures, leading to the synthesis of poly(sulfone ether amide imide)s. These materials were characterized by their outstanding thermal stability and potential applications in high-performance polymers (Mehdipour‐Ataei et al., 2004).
Antitumor Activity
Investigations into the antitumor activity of compounds structurally related to this compound have shown promising results. Studies have focused on the selective toxicity of these compounds toward hypoxic tumor cells, which is a key area in cancer treatment research. For example, Palmer et al. (1995) discussed the novel bioreductive properties of similar compounds, which exhibit selective toxicity under hypoxic conditions, a characteristic beneficial for targeting tumor cells in low oxygen environments (Palmer et al., 1995).
Propiedades
IUPAC Name |
2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O5S/c1-11-9-12(2)22-19(21-11)24-31(29,30)15-6-3-13(4-7-15)23-18(26)16-10-14(25(27)28)5-8-17(16)20/h3-10H,1-2H3,(H,23,26)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPVSWUCKSHSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(hydroxyimino)methyl]-N~1~,N~3~-diphenylmalonamide](/img/structure/B2730581.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730582.png)
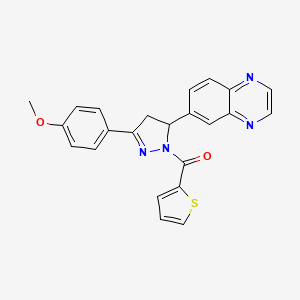
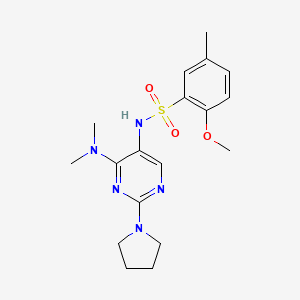
![N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2730586.png)
![6-[2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2730591.png)
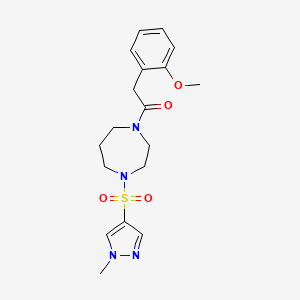
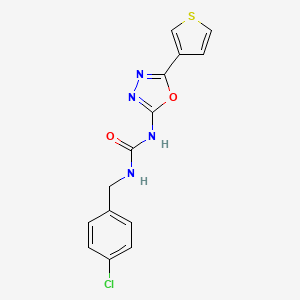
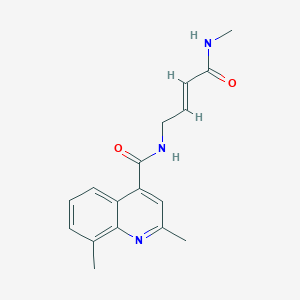

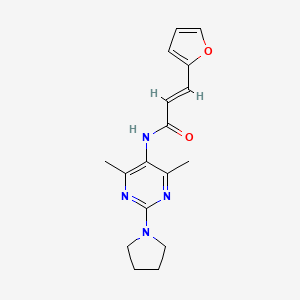
![(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2730601.png)
![2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2730602.png)
![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2730604.png)